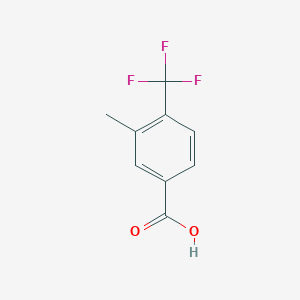

3-Methyl-4-(trifluoromethyl)benzoic acid

CAS No.: 871571-29-8

Cat. No.: VC7724801

Molecular Formula: C9H7F3O2

Molecular Weight: 204.148

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 871571-29-8 |

|---|---|

| Molecular Formula | C9H7F3O2 |

| Molecular Weight | 204.148 |

| IUPAC Name | 3-methyl-4-(trifluoromethyl)benzoic acid |

| Standard InChI | InChI=1S/C9H7F3O2/c1-5-4-6(8(13)14)2-3-7(5)9(10,11)12/h2-4H,1H3,(H,13,14) |

| Standard InChI Key | HTFFMPNQGJHNCD-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(=O)O)C(F)(F)F |

Introduction

Synthesis Pathways

Several synthetic routes have been developed for compounds structurally similar to 3-Methyl-4-(trifluoromethyl)benzoic acid. These typically involve:

-

Electrophilic Substitution Reactions:

-

Starting from methylbenzoic acid derivatives, trifluoromethylation can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts.

-

-

Catalytic Cross-Coupling:

-

Using palladium or copper catalysts, the trifluoromethyl group can be introduced via coupling reactions with appropriate precursors.

-

-

Oxidation of Precursors:

-

Methyl-substituted benzotrifluoride derivatives can be oxidized to yield the carboxylic acid functionality.

-

These methods are chosen based on desired yields, cost-effectiveness, and environmental considerations.

Medicinal Chemistry

The compound’s trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable scaffold in drug discovery:

-

Used as a building block in synthesizing pharmaceuticals targeting specific receptors.

-

Potential applications in anti-inflammatory or antimicrobial agents due to its structural resemblance to other bioactive benzoic acids.

Materials Science

The electron-withdrawing nature of the trifluoromethyl group makes this compound useful in developing advanced materials such as:

-

Liquid crystals

-

Polymers with specialized electronic properties

Synthetic Chemistry

It serves as an intermediate in the preparation of fluorinated aromatic compounds, which are essential in agrochemicals and dyes.

Chemical Reactivity

The presence of both electron-donating (methyl) and electron-withdrawing (trifluoromethyl) groups on the benzene ring influences its reactivity:

-

The carboxylic acid group allows for esterification and amidation reactions.

-

The trifluoromethyl group stabilizes intermediates in electrophilic aromatic substitution reactions.

-

The methyl group can undergo oxidation to form aldehydes or ketones under appropriate conditions.

Safety and Handling

As with many fluorinated organic compounds, proper handling is crucial:

-

Avoid inhalation or skin contact; use gloves and protective eyewear.

-

Store in a cool, dry place away from strong oxidizers or bases.

-

Dispose of waste according to local regulations.

Antimicrobial Activity

Studies on related compounds indicate potential antimicrobial properties against Gram-positive bacteria and fungi due to halogen substitution patterns on the benzene ring.

Structural Analysis

Advanced techniques such as NMR spectroscopy (¹H, ¹³C) and X-ray crystallography have been employed to confirm the structure and purity of similar benzoic acids.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume